molecular formula C18H16ClN3OS B3016169 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 688337-14-6

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B3016169
CAS No.: 688337-14-6
M. Wt: 357.86
InChI Key: DTNRSNKRABCSDR-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a chlorophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with thiourea.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 3-methylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activity. Its imidazole ring, chlorophenyl group, and sulfanyl linkage collectively contribute to its distinct properties and applications.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-13-3-2-4-15(11-13)21-17(23)12-24-18-20-9-10-22(18)16-7-5-14(19)6-8-16/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNRSNKRABCSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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